molecular formula C9H17N3O2 B13153494 N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide

N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B13153494
M. Wt: 199.25 g/mol
InChI Key: XFNNPRCUUXEGDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide can be achieved through various methods. One common method involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale chemical synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)piperidine-4-carboxamide
  • N-(2-oxoethyl)piperidine-4-carboxamide
  • N-(2-aminoethyl)piperidine-4-carboxamide

Uniqueness

N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in proteomics research and the synthesis of biologically active compounds .

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C9H17N3O2/c1-10-8(13)6-12-9(14)7-2-4-11-5-3-7/h7,11H,2-6H2,1H3,(H,10,13)(H,12,14)

InChI Key

XFNNPRCUUXEGDG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNC(=O)C1CCNCC1

Origin of Product

United States

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